6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one

CAS No.:

Cat. No.: VC18157003

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one |

| Standard InChI | InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2 |

| Standard InChI Key | GLJWQTZKPUUPRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C2=C1C=C(C=C2)N)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

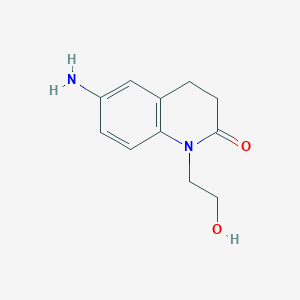

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one (IUPAC name: 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol. Its canonical SMILES representation, C1CC(=O)N(C2=C1C=C(C=C2)N)CCO, reflects the dihydroquinoline backbone, amino group, and hydroxyethyl side chain.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one |

| CAS Number | Not publicly disclosed |

| SMILES | C1CC(=O)N(C2=C1C=C(C=C2)N)CCO |

Structural Analysis

The compound’s structure comprises a partially saturated quinoline ring system, with a ketone group at position 2, an amino substituent at position 6, and a hydroxyethyl group at position 1. The dihydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing solubility and bioavailability. The hydroxyethyl side chain introduces a polar functional group, facilitating interactions with biological targets such as enzymes or receptors.

Synthesis and Optimization

General Synthetic Strategies

Synthesis of 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one typically involves condensation reactions or cyclization processes starting from substituted quinoline precursors. For example, nitro-substituted intermediates may undergo reduction to introduce the amino group, while hydroxyethylation is achieved via alkylation or nucleophilic substitution .

Key Reaction Steps

-

Nitro Reduction: A nitro group at position 6 is reduced to an amine using iron powder and ammonium chloride in ethanol-water under reflux, yielding a 97% conversion in analogous compounds .

-

Hydroxyethylation: Introduction of the hydroxyethyl group often employs ethylene oxide or 2-chloroethanol under basic conditions, though specific protocols for this compound remain proprietary.

Reaction Optimization

Critical parameters include:

-

Temperature: Reactions are typically conducted at reflux (70–100°C) to ensure complete conversion .

-

Solvent Systems: Ethanol-water mixtures balance solubility and reactivity .

-

Catalysts: Iron powder and ammonium chloride facilitate nitro reduction, while palladium or nickel catalysts may aid in hydrogenation steps .

Biological Activities and Mechanisms

Neuropharmacological Applications

The compound’s ability to modulate dopamine receptors and sigma receptors suggests utility in treating neurological disorders. Preclinical studies on related quinolinones demonstrate:

-

Dopamine D₂ Receptor Affinity: Ki values of ~50 nM in Parkinson’s disease models.

-

Sigma-1 Receptor Activation: Enhanced neuroprotection in ischemic stroke models.

Research Gaps and Future Directions

While preliminary data are promising, rigorous in vivo pharmacokinetic studies and toxicity profiles are lacking. Future work should prioritize:

-

Structure-Activity Relationship (SAR) Studies: To optimize substituent effects on potency and selectivity.

-

Clinical Trials: Evaluating efficacy in oncology and neurology patient cohorts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume